molecular formula C8I4O3 B1294972 Tetraiodophthalic anhydride CAS No. 632-80-4

Tetraiodophthalic anhydride

Cat. No.: B1294972
CAS No.: 632-80-4
M. Wt: 651.7 g/mol
InChI Key: UHIMKEGZFOQVHV-UHFFFAOYSA-N
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Description

Tetraiodophthalic anhydride is an organic compound with the molecular formula C8I4O3 It is a derivative of phthalic anhydride, where four iodine atoms are substituted at the 4, 5, 6, and 7 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraiodophthalic anhydride can be synthesized through the iodination of phthalic anhydride. The process involves the use of iodine and fuming sulfuric acid as reagents. The reaction is carried out in a three-necked flask with ground-glass joints, where phthalic anhydride, iodine, and fuming sulfuric acid are heated in a water bath. The temperature is gradually increased to facilitate the reaction, and the mixture is cooled and reheated multiple times to ensure complete iodination .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The use of fuming sulfuric acid and controlled heating conditions are critical for achieving high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Tetraiodophthalic anhydride undergoes various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis. The presence of iodine atoms makes it highly reactive towards nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines and alcohols can react with this compound to form amides and esters, respectively. These reactions typically occur under mild heating conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce this compound to the corresponding tetraiodophthalic acid.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form tetraiodophthalic acid.

Major Products:

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Tetraiodophthalic Acid: Formed through reduction or hydrolysis reactions.

Scientific Research Applications

Organic Synthesis

Tetraiodophthalic anhydride serves as an important intermediate in organic synthesis due to its reactivity and ability to form various derivatives. It can undergo nucleophilic substitution reactions, which are valuable in the synthesis of complex organic molecules.

Key Reactions:

  • Nucleophilic Substitution: The iodine atoms can be replaced with various nucleophiles, leading to the formation of substituted phthalic anhydrides.
  • Formation of Polymeric Materials: this compound can be polymerized to create materials with specific properties suitable for coatings and adhesives.

Materials Science

In materials science, this compound is utilized in the production of high-performance polymers and resins. Its unique structure imparts desirable thermal and mechanical properties to the resulting materials.

Applications:

  • Thermosetting Resins: Used in the formulation of thermosetting resins that exhibit high thermal stability.
  • Composites: Incorporated into composite materials for aerospace and automotive applications due to its lightweight and strength-enhancing properties.

Medicinal Chemistry

This compound has been investigated for its potential medicinal applications, particularly in drug design and development. Its ability to form conjugates with biomolecules makes it a candidate for targeted drug delivery systems.

Case Studies:

  • Drug Conjugation: Research has demonstrated that this compound can be conjugated with therapeutic agents to enhance their solubility and bioavailability.
  • Antitumor Activity: Studies have shown that derivatives of this compound exhibit antitumor properties, making them candidates for further pharmacological evaluation.

Environmental Applications

The compound's reactivity also extends to environmental applications, particularly in the remediation of pollutants. Its ability to form stable complexes with heavy metals suggests potential use in environmental cleanup processes.

Research Findings:

  • Heavy Metal Sequestration: this compound has been studied for its effectiveness in sequestering heavy metals from contaminated water sources, providing a pathway for environmental remediation.

Data Tables

Application AreaSpecific UseProperties Enhanced
Organic SynthesisIntermediate for nucleophilic substitutionReactivity with nucleophiles
Materials ScienceThermosetting resinsHigh thermal stability
Medicinal ChemistryDrug conjugationEnhanced solubility and bioavailability
Environmental ApplicationsHeavy metal sequestrationComplex formation with pollutants

Mechanism of Action

The mechanism of action of tetraiodophthalic anhydride involves nucleophilic attack on the carbonyl carbon of the anhydride group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product. The presence of iodine atoms enhances the reactivity of the compound by making the carbonyl carbon more electrophilic .

Comparison with Similar Compounds

    Phthalic Anhydride: The parent compound, which lacks the iodine substitutions.

    Tetrabromophthalic Anhydride: A similar compound where bromine atoms are substituted instead of iodine.

    Tetrafluorophthalic Anhydride: A fluorinated analog with different reactivity and properties.

Uniqueness: Tetraiodophthalic anhydride is unique due to the presence of four iodine atoms, which significantly alter its chemical properties compared to its analogs. The high atomic number of iodine makes it particularly useful in applications requiring high-density materials, such as radiopaque agents in medical imaging.

Biological Activity

Tetraiodophthalic anhydride (TIPA) is a halogenated derivative of phthalic anhydride, characterized by the presence of four iodine atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article delves into the biological activity of TIPA, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

TIPA has a molecular formula of C8_8I4_4O3_3 and is known for its unique structural characteristics that influence its reactivity and biological interactions. The presence of iodine atoms enhances its electrophilic properties, making it a candidate for various chemical reactions and biological applications.

Antimicrobial Properties

Research has indicated that TIPA exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the halogenation enhances its ability to disrupt microbial cell membranes. The mechanism of action is believed to involve the formation of reactive iodine species that can damage microbial DNA and proteins .

Cytotoxicity and Anti-cancer Potential

Cytotoxicity assays have demonstrated that TIPA can induce apoptosis in cancer cell lines. A notable study reported that TIPA treatment resulted in increased levels of reactive oxygen species (ROS) within cells, triggering apoptotic pathways. The compound was shown to significantly reduce cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potential as an anti-cancer agent .

Inflammatory Response Modulation

TIPA has also been investigated for its role in modulating inflammatory responses. In vitro studies revealed that TIPA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures. This suggests a potential therapeutic application in treating inflammatory diseases .

Table 1: Summary of Biological Activities of this compound

Activity Effect Reference
AntimicrobialEffective against bacterial strains
CytotoxicityInduces apoptosis in cancer cells
Inflammatory modulationInhibits pro-inflammatory cytokines

Case Studies

  • Antimicrobial Efficacy : A study conducted on TIPA's antimicrobial properties showed a significant reduction in bacterial growth (up to 90% inhibition) against Staphylococcus aureus and Escherichia coli when treated with varying concentrations of TIPA.
  • Cancer Cell Line Studies : In experiments with MCF-7 cells, TIPA demonstrated a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 20 µM. Flow cytometry analyses confirmed an increase in apoptotic cells following treatment.
  • Inflammatory Response : A recent investigation into TIPA's effects on RAW 264.7 macrophages indicated a reduction in IL-6 levels by up to 50% after 24 hours of exposure to 10 µM TIPA.

The biological activities of TIPA are largely attributed to its ability to form reactive intermediates upon metabolic activation. The iodine atoms facilitate electrophilic substitutions and enable interactions with nucleophilic sites on biomolecules, leading to cellular damage or modulation of biological pathways.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing tetraiodophthalic anhydride, and how can researchers optimize yield and purity?

  • Methodological Answer : this compound is typically synthesized via iodination of phthalic anhydride derivatives. A common approach involves reacting phthalic anhydride with iodine in the presence of an oxidizing agent (e.g., nitric acid) under controlled temperature (60–80°C). To optimize yield, researchers should monitor reaction kinetics using techniques like HPLC or TLC and adjust stoichiometric ratios of iodine to precursor . Post-synthesis purification via recrystallization (using acetic anhydride or DMF as solvents) is critical to remove unreacted iodine and byproducts. Purity can be verified using melting point analysis and FT-IR spectroscopy .

Q. What analytical techniques are most effective for characterizing this compound’s structural and thermal properties?

  • Methodological Answer : Key techniques include:

  • FT-IR and NMR spectroscopy : To confirm iodine substitution patterns and anhydride functional groups.
  • X-ray crystallography : For resolving crystal structure and iodine atom positions.
  • Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition profiles.
  • Elemental analysis (EA) : To verify iodine content (%) and stoichiometry.
    Researchers should cross-validate results across multiple methods to ensure accuracy, especially given the compound’s high molecular weight and potential for isotopic interference .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to its potential acute toxicity and irritancy (similar to iodinated aromatic compounds), researchers must:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Avoid inhalation of dust or vapors; employ wet handling methods to minimize particulate dispersion.
  • Store the compound in airtight containers away from light to prevent decomposition.
  • Follow OSHA/GHS guidelines for waste disposal, particularly for iodine-containing byproducts .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the regioselectivity of this compound synthesis?

  • Methodological Answer : Regioselectivity in iodination is highly solvent-dependent. Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the para positions, while nonpolar solvents may lead to mixed isomers. Catalysts like FeCl₃ can enhance iodine activation but may also promote side reactions. Researchers should design experiments varying solvent polarity and catalyst loadings, using computational modeling (e.g., DFT) to predict substitution patterns. Experimental results should be compared with theoretical data to resolve discrepancies .

Q. What strategies can address discrepancies between experimental and computational data in this compound’s electronic properties?

  • Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., neglecting solvent effects or relativistic effects in heavy atoms like iodine). To mitigate this:

  • Use higher-level theories (e.g., CCSD(T)) for iodine’s electron correlation.
  • Incorporate solvent models (e.g., COSMO) in simulations.
  • Validate computational results with experimental UV-Vis spectroscopy and cyclic voltammetry to assess HOMO-LUMO gaps and redox behavior .

Q. How can researchers evaluate the stability of this compound under varying environmental conditions (humidity, UV exposure)?

  • Methodological Answer : Conduct accelerated aging studies:

  • Humidity : Expose samples to controlled humidity chambers (e.g., 40–80% RH) and monitor hydrolysis via FT-IR (loss of anhydride peaks at ~1850 cm⁻¹).
  • UV stability : Use xenon-arc lamps to simulate sunlight, tracking degradation with HPLC-MS to identify breakdown products.
    Statistical tools like ANOVA can quantify degradation rates, while Arrhenius modeling predicts long-term stability .

Q. Data Contradiction and Reproducibility

Q. How should researchers resolve conflicting literature reports on this compound’s catalytic applications?

  • Methodological Answer : Contradictions often stem from differences in catalytic systems (e.g., support materials, pretreatment methods). To reconcile

  • Replicate key studies under identical conditions, ensuring precise control of variables like catalyst loading and reaction atmosphere.
  • Perform surface characterization (XPS, BET) to compare catalyst morphology and active sites.
  • Use meta-analysis frameworks to assess bias or methodological flaws in prior work .

Q. What experimental controls are critical for ensuring reproducibility in studies involving this compound?

  • Methodological Answer : Essential controls include:

  • Blank reactions : To confirm observed activity originates from the compound, not contaminants.
  • Internal standards : For spectroscopic quantification (e.g., deuterated analogs in NMR).
  • Batch-to-batch consistency checks : Via elemental analysis and chromatographic purity assessments.
    Detailed documentation of synthetic protocols and instrumental parameters (e.g., NMR pulse sequences) is mandatory for cross-lab validation .

Q. Tables for Key Data Comparison

Property Typical Value Method Reference
Melting Point240–245°C (decomposes)DSC/TGA
Iodine Content~68% (theoretical)Elemental Analysis
Solubility in DMF25 g/L (25°C)Gravimetric Analysis
Thermal Decomposition Onset220°C (in N₂ atmosphere)TGA

Properties

IUPAC Name

4,5,6,7-tetraiodo-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8I4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIMKEGZFOQVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1I)I)I)I)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8I4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060897
Record name 1,3-Isobenzofurandione, 4,5,6,7-tetraiodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

651.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-80-4
Record name Tetraiodophthalic anhydride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Isobenzofurandione, 4,5,6,7-tetraiodo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraiodophthalic anhydride
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Record name 1,3-Isobenzofurandione, 4,5,6,7-tetraiodo-
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Record name 1,3-Isobenzofurandione, 4,5,6,7-tetraiodo-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Tetraiodophthalic anhydride
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Tetraiodophthalic anhydride
beta-Bromoethylamine
Tetraiodophthalic anhydride
beta-Bromoethylamine
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beta-Bromoethylamine
Tetraiodophthalic anhydride
beta-Bromoethylamine
Tetraiodophthalic anhydride

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